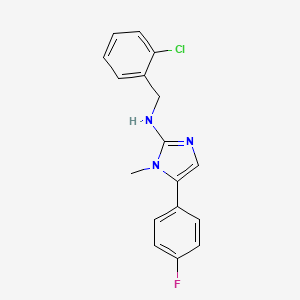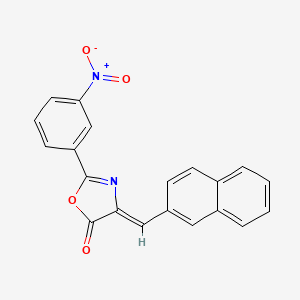
(4Z)-4-(naphthalen-2-ylmethylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-(naphthalen-2-ylmethylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a nitrophenyl group, and an oxazole ring
Preparation Methods
The synthesis of (4Z)-4-(naphthalen-2-ylmethylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one typically involves multiple steps, including the formation of the oxazole ring and the introduction of the naphthalen-2-ylmethylidene and 3-nitrophenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to produce the compound in large quantities.
Chemical Reactions Analysis
(4Z)-4-(naphthalen-2-ylmethylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce nitro groups to amines.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed, but they often include derivatives with modified functional groups that can further enhance the compound’s properties and applications.
Scientific Research Applications
(4Z)-4-(naphthalen-2-ylmethylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with unique properties.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: The compound’s unique properties make it valuable in the production of advanced materials, such as polymers and coatings, with enhanced performance characteristics.
Mechanism of Action
The mechanism by which (4Z)-4-(naphthalen-2-ylmethylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, (4Z)-4-(naphthalen-2-ylmethylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one stands out due to its unique combination of structural features and functional groups. Similar compounds may include other oxazole derivatives, naphthalene-based compounds, and nitrophenyl-containing molecules. Each of these compounds has its own set of properties and applications, but the specific arrangement of functional groups in this compound provides it with distinct advantages in certain contexts.
Properties
Molecular Formula |
C20H12N2O4 |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
(4Z)-4-(naphthalen-2-ylmethylidene)-2-(3-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H12N2O4/c23-20-18(11-13-8-9-14-4-1-2-5-15(14)10-13)21-19(26-20)16-6-3-7-17(12-16)22(24)25/h1-12H/b18-11- |
InChI Key |
HFISQZUZIOXGAC-WQRHYEAKSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11566525.png)
![6-(4-ethoxyphenyl)-N-(4-ethylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566526.png)
![octyl N-(4-{[(octyloxy)carbonyl]amino}butyl)carbamate](/img/structure/B11566531.png)
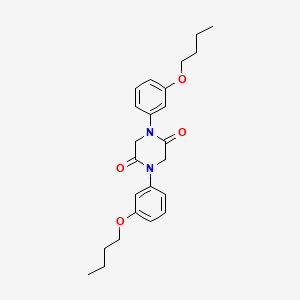
![3-(4-chlorophenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11566548.png)
![6-Amino-4-(4-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11566550.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11566554.png)
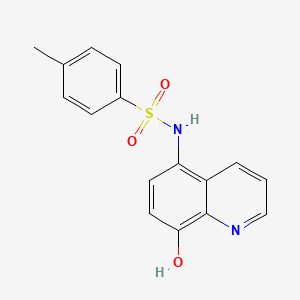
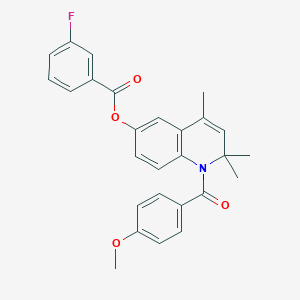
![3-{[4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)propan-1-one](/img/structure/B11566565.png)
![2-amino-5-(4-ethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11566566.png)
![(3Z)-3-(2-{4-[(4-nitrophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11566574.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11566575.png)
